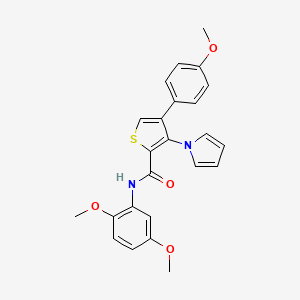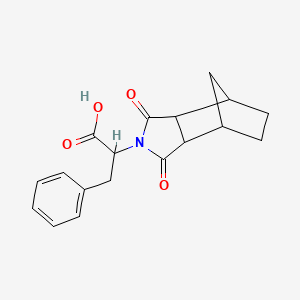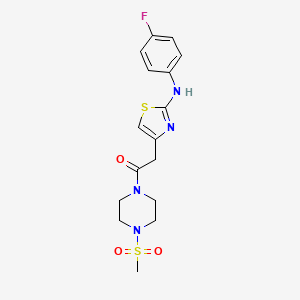
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research into similar compounds with structures related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone has shown promising antimicrobial and antiviral properties. For instance, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimicrobial activity, indicating the potential for the development of new therapeutic agents targeting various bacterial and fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, compounds with modifications on the piperazine ring have been synthesized and evaluated for their antiviral activity, including activity against HSV1 and HAV-MBB, highlighting the potential for these compounds in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimycobacterial and Antibacterial Agents
Research has also focused on the synthesis of derivatives with potential as antimycobacterial and antibacterial agents. A study on the synthesis of sparfloxacin derivatives explored their activity against various bacterial strains and Mycobacterium tuberculosis, providing insights into the structural requirements for antibacterial and antimycobacterial efficacy (Gurunani, Agrawal, Walde, & Ittadwar, 2022). This research suggests that modifications on the piperazine ring, such as those found in this compound, could lead to effective antimycobacterial and antibacterial agents.
Catalyst- and Solvent-Free Synthesis
An innovative approach to the synthesis of related compounds involves catalyst- and solvent-free conditions, using microwave-assisted techniques. This method has been applied to the synthesis of compounds with the thiazolo[3,2-b][1,2,4]triazoles class, demonstrating an efficient and environmentally friendly route to obtaining bioactive molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). The synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement is an example of the potential for innovative synthesis methods in developing new compounds with biological activity.
Synthesis of Bioactive Derivatives
Additionally, the synthesis of bioactive derivatives incorporating the piperazine moiety, as seen in this compound, has been explored for their biological activities. These studies involve synthesizing and characterizing compounds for their antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential therapeutic applications (Bhatt, Kant, & Singh, 2016).
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFNXMJTSHMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
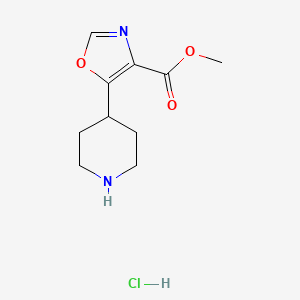


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2494093.png)
![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
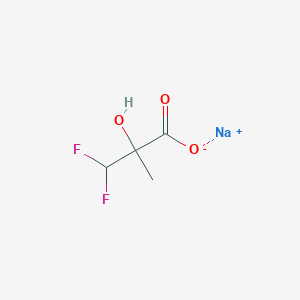
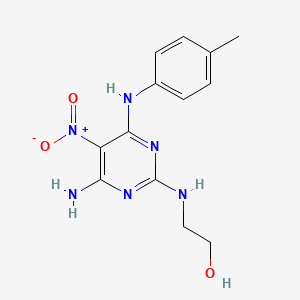
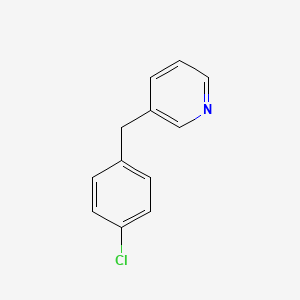
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

